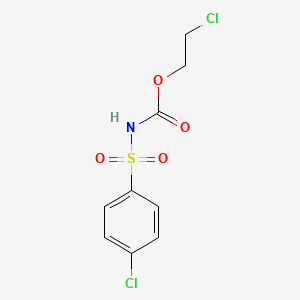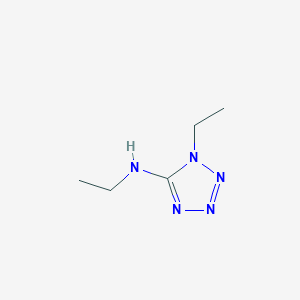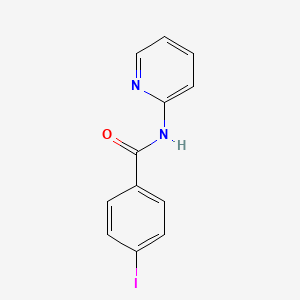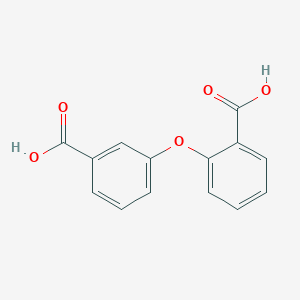![molecular formula C15H17Cl2N3O2S B14003984 4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide CAS No. 10209-75-3](/img/structure/B14003984.png)
4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide is a chemical compound with the molecular formula C₁₅H₁₇Cl₂N₃O₂S. It is known for its applications in various fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by the presence of a bis(2-chloroethyl)amino group, a pyridinyl group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. Industrial production also includes rigorous quality control measures to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like primary amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted amines or thiols.
Wissenschaftliche Forschungsanwendungen
4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide involves the inhibition of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. The compound targets class I histone deacetylases, including HDAC1, HDAC2, and HDAC3, with high selectivity. This action induces cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: Similar in structure but with a different functional group, showing potent histone deacetylase inhibition.
4-[bis(2-chloroethyl)amino]phenylacetic acid: Another compound with a bis(2-chloroethyl)amino group, used in anticancer research.
Uniqueness
4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide is unique due to its combination of a pyridinyl group and a benzenesulfonamide moiety, which contribute to its distinct chemical properties and biological activities. Its high selectivity for class I histone deacetylases sets it apart from other similar compounds, making it a valuable tool in cancer research and therapy .
Eigenschaften
CAS-Nummer |
10209-75-3 |
|---|---|
Molekularformel |
C15H17Cl2N3O2S |
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
4-[bis(2-chloroethyl)amino]-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H17Cl2N3O2S/c16-8-11-20(12-9-17)13-4-6-14(7-5-13)23(21,22)19-15-3-1-2-10-18-15/h1-7,10H,8-9,11-12H2,(H,18,19) |
InChI-Schlüssel |
KDVLUOGTEOXWMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol](/img/structure/B14003907.png)
![4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline](/img/structure/B14003917.png)
![3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B14003923.png)

![4-{[(Methylcarbamothioyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B14003944.png)
![(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14003947.png)
![5-Cyano-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003949.png)


![4-bromo-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14003962.png)
![1,1'-[Icosane-1,20-diylbis(oxy)]dicyclohexane](/img/structure/B14003966.png)

![N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14003978.png)

